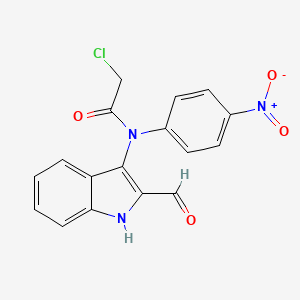
4-(2-(Trimethylammonio)ethyl)phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Trimethylammonio)ethyl)phenolate is an organic compound characterized by the presence of a phenolate group and a trimethylammonioethyl side chain. This compound is notable for its unique structure, which combines both phenolic and quaternary ammonium functionalities, making it a versatile reagent in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Trimethylammonio)ethyl)phenolate typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-hydroxybenzaldehyde with trimethylamine in the presence of a suitable base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out under mild conditions, with temperatures around 25-30°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-(Trimethylammonio)ethyl)phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolate group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and sulfonated derivatives
Aplicaciones Científicas De Investigación
4-(2-(Trimethylammonio)ethyl)phenolate is utilized in various scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 4-(2-(Trimethylammonio)ethyl)phenolate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolate group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, while the trimethylammonioethyl side chain can enhance the compound’s solubility and binding affinity. These interactions can modulate the activity of enzymes and influence various biological pathways .
Comparación Con Compuestos Similares
4-(2-(Trimethylammonio)ethoxy)benzeneaminium dibromide: This compound is used as a derivatization agent for aldehydes and carboxylic acids.
Dodecyl-2-(trimethylammonio)ethylphosphate: A zwitterionic surfactant used in self-assembly and surface behavior studies.
Uniqueness: 4-(2-(Trimethylammonio)ethyl)phenolate is unique due to its combination of phenolic and quaternary ammonium functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
4-[2-(trimethylazaniumyl)ethyl]phenolate |
InChI |
InChI=1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3 |
Clave InChI |
PTOJXIKSKSASRB-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCC1=CC=C(C=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)






![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)






